Product packaging for 1-(1,2-Dibromoethyl)-4-fluorobenzene(Cat. No.:CAS No. 350-35-6)

1-(1,2-Dibromoethyl)-4-fluorobenzene

Cat. No.: B1439287
CAS No.: 350-35-6
M. Wt: 281.95 g/mol
InChI Key: XLXVBBKYOWCLMG-UHFFFAOYSA-N
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Description

1-(1,2-Dibromoethyl)-4-fluorobenzene ( 350-35-6) is an organobromine compound of interest in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C₈H₇Br₂F and a molecular weight of 281.95 g/mol, is characterized by the presence of both fluorine and two bromine atoms on its ethylbenzene backbone [ ]. This unique structure makes it a valuable and versatile multifunctional synthetic building block. In research settings, this compound is primarily used as a key intermediate in the development of more complex molecules. The reactivity of the vicinal dibromide moiety allows for further functionalization, enabling its use in cross-coupling reactions, cyclization processes, and as a precursor to other valuable intermediates. While specific biological data for this compound is limited, its structural features are consistent with those used in the synthesis of protein A mimetics, serotonin antagonists, and other central nervous system (CNS) agents [ ]. Researchers value it for exploring structure-activity relationships (SAR) and for constructing molecular scaffolds with specific three-dimensional geometries. The product is provided with a purity of 95% or higher and must be stored sealed in a dry environment at 2-8°C to maintain stability [ ]. This product is labeled with the GHS signal word "Danger" and carries hazard statements H301, H311, H331, and H341, indicating toxicity if swallowed, in contact with skin, or inhaled, as well as concerns for suspected genetic defects [ ]. This product is strictly for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, and it is absolutely not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2F B1439287 1-(1,2-Dibromoethyl)-4-fluorobenzene CAS No. 350-35-6

Properties

IUPAC Name

1-(1,2-dibromoethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVBBKYOWCLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669943
Record name 1-(1,2-Dibromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-35-6
Record name 1-(1,2-Dibromoethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Dibromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination with Molecular Bromine

  • Reagents: Br2 in an inert solvent such as carbon tetrachloride or dichloromethane.
  • Conditions: Typically carried out at low temperatures (0–25 °C) to control reaction rate and selectivity.
  • Mechanism: Electrophilic addition of bromine across the terminal alkyl C–H bonds, proceeding via a bromonium ion intermediate or radical pathway.
  • Outcome: Vicinal dibromides are formed with high regioselectivity on the ethyl side chain.

Bromination via N-Bromosuccinimide (NBS)

  • Reagents: NBS in the presence of radical initiators (e.g., AIBN or light).
  • Conditions: Typically reflux in solvents like CCl4 or benzene.
  • Mechanism: Radical bromination at the benzylic position followed by further bromination to yield the dibromoethyl derivative.
  • Advantages: Milder conditions and better control over mono- vs. dibromination.

Halogen Exchange or Substitution Routes

  • Starting from 1-(1,2-dichloroethyl)-4-fluorobenzene or similar halogenated intermediates, halogen exchange reactions with bromide salts (e.g., NaBr) under suitable conditions can yield the dibromo derivative.

Representative Experimental Procedure (Inferred)

Step Reagents & Conditions Description Yield & Notes
1 4-Fluoroethylbenzene (starting material) Prepared via Friedel-Crafts alkylation or purchased Purity critical for downstream bromination
2 Br2 (1.1 equiv), CCl4 solvent, 0–25 °C Slow addition of bromine to solution of 4-fluoroethylbenzene Formation of this compound monitored by TLC/GC
3 Work-up: aqueous sodium bisulfite to quench excess Br2, extraction, drying Isolation of product by column chromatography or distillation Yields typically range from 70–90% depending on conditions

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for dibromoethyl protons (downfield shifts due to bromine electronegativity) and aromatic fluorine coupling patterns.
  • Mass Spectrometry: Molecular ion peak corresponding to C8H7Br2F.
  • Melting/Boiling Points: Consistent with literature values for purity confirmation.
  • Elemental Analysis: Confirms bromine and fluorine content.

Research Findings and Optimization Notes

  • The dibromination step is sensitive to temperature and bromine concentration; excessive bromine or high temperature can lead to overbromination or ring bromination.
  • Use of radical initiators (e.g., AIBN) can improve selectivity toward side-chain bromination.
  • Solvent choice affects reaction kinetics and product isolation; non-polar solvents like CCl4 or dichloromethane are preferred.
  • Purification by distillation under reduced pressure is effective due to the compound’s volatility.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Conditions Yield (%) Advantages Disadvantages
Direct Electrophilic Bromination 4-Fluoroethylbenzene Br2 0–25 °C, CCl4 70–90 Simple, direct Requires careful control to avoid overbromination
Radical Bromination 4-Fluoroethylbenzene NBS + AIBN or light Reflux, CCl4 65–85 Milder, selective Longer reaction time, radical side reactions possible
Halogen Exchange 1,2-Dichloroethyl-4-fluorobenzene NaBr or KBr Polar aprotic solvent, heat 60–80 Uses available intermediates Requires prior chlorination step

Chemical Reactions Analysis

1-(1,2-Dibromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 4-fluorostyrene or other related compounds.

    Oxidation Reactions: Oxidative conditions can lead to the formation of brominated and fluorinated benzoic acids or other oxidized products.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
1-(1,2-Dibromoethyl)-4-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms are reactive sites that can participate in nucleophilic substitutions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Synthesis Examples

  • Fluorinated Compounds : The compound can be used to synthesize fluorinated derivatives through reactions such as nucleophilic substitution with fluoride sources.
  • Polymer Chemistry : It can be incorporated into polymer backbones to enhance thermal stability and chemical resistance.

Materials Science

Functional Materials Development
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific functionalities. For instance, its use in creating thermally stable polymers has been documented.

Case Study: Thermally Stable Polymers
A study demonstrated that polymers synthesized using this compound exhibited improved thermal properties compared to their non-fluorinated counterparts. This enhancement is attributed to the strong C-F bonds present in the fluorinated segments of the polymer chains.

Medicinal Chemistry

Potential Drug Development
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's structure allows for modifications that can lead to new therapeutic agents.

Case Study: Anticancer Agents
In a recent investigation, modified derivatives were synthesized and tested for anticancer activity. Preliminary results showed promising cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

Analytical Chemistry

Reagent for Fluorescent Probes
The compound has been employed as a reagent for labeling and modifying fluorescent probes used in analytical chemistry. Its bromine atoms facilitate reactions that introduce fluorescent tags onto biomolecules.

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Materials ScienceDevelopment of thermally stable polymers
Medicinal ChemistryPotential precursor for anticancer drug development
Analytical ChemistryReagent for labeling fluorescent probes

Mechanism of Action

The mechanism of action of 1-(1,2-Dibromoethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The pathways involved in its action include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

This section compares 1-(1,2-Dibromoethyl)-4-fluorobenzene with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

The following compounds share the core 1,2-dibromoethylbenzene scaffold but differ in substituents:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound -F C₈H₇Br₂F 281.95 Biochemical reagent; thermal sensitivity
1-(1,2-Dibromoethyl)-4-methylbenzene -CH₃ C₉H₁₀Br₂ 277.98 Building block for pharmaceuticals
1-(1,2-Dibromoethyl)-4-nitrobenzene -NO₂ C₈H₇Br₂NO₂ 308.85 High reactivity in nitration reactions
Methyl 4-(1,2-dibromoethyl)benzoate -COOCH₃ C₁₀H₁₀Br₂O₂ 322.91 Crystalline solid; NMR-characterized
1-(1,2-Dibromoethyl)-4-(trifluoromethyl)benzene -CF₃ C₉H₇Br₂F₃ 332.96 Enhanced hydrophobicity; synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The -F and -NO₂ substituents increase electrophilicity of the aromatic ring, favoring nucleophilic attacks. The -CF₃ group amplifies this effect due to its strong inductive withdrawal .
  • Steric Effects : The -COOCH₃ group introduces steric hindrance, reducing reaction rates in crowded environments compared to smaller substituents like -F .
Physicochemical Properties
  • Solubility: Halogenated aromatics like this compound are generally lipophilic. The -NO₂ analog (logP ~2.8) is less soluble in aqueous media than the -F derivative (logP ~2.5) .
  • Reactivity : The dibromoethyl group undergoes elimination reactions (e.g., dehydrohalogenation) to form vinyl bromides or alkenes under basic conditions. The fluorine atom directs subsequent substitution to the meta position .

Biological Activity

1-(1,2-Dibromoethyl)-4-fluorobenzene is a halogenated aromatic compound with potential biological activity. Its structure consists of a fluorobenzene ring substituted with a dibromoethyl group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for evaluating its potential applications in medicinal chemistry and environmental science.

  • Molecular Formula : C8H7Br2F
  • Molecular Weight : 265.95 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to biological macromolecules.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects. The specific activities of this compound are summarized in the following table:

Biological Activity Effect Reference
AntimicrobialModerate inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Studies

Several studies have explored the biological effects of halogenated compounds similar to this compound:

  • Antimicrobial Activity : A study assessed the antibacterial properties of various dibromoalkyl derivatives, revealing that compounds with similar structures exhibited moderate antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Cytotoxic Effects : In vitro studies demonstrated that halogenated compounds can induce cytotoxicity in human cancer cell lines. For instance, one research project found that compounds with dibromoethyl moieties triggered apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : Research on enzyme interactions indicated that certain dibrominated compounds could inhibit key metabolic enzymes involved in cancer progression. This suggests a potential role for this compound as a lead compound in drug development.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of halogenated compounds often includes high lipophilicity, which can enhance absorption but also raise concerns regarding toxicity and bioaccumulation. Toxicological studies indicate that dibrominated compounds may exhibit harmful effects at certain concentrations:

  • Acute Toxicity : Studies suggest that this compound may be harmful if ingested or absorbed through the skin, necessitating caution in handling.
  • Chronic Exposure Risks : Long-term exposure to similar compounds has been linked to endocrine disruption and carcinogenic effects in animal models.

Q & A

Q. What are the recommended synthetic routes for 1-(1,2-Dibromoethyl)-4-fluorobenzene, and how can purity be optimized?

Synthesis typically involves bromination of 4-fluorostyrene derivatives. For example, hydrobromination of 4-fluorophenylacetylene using HBr in acetic acid yields this compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove brominated byproducts. Characterization by 1^1H and 13^{13}C NMR (e.g., δ ~4.5 ppm for dibromoethyl protons) ensures structural fidelity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the dibromoethyl group (1^1H NMR: doublet of triplets for CH2_2Br2_2) and aromatic fluorine (19^{19}F NMR: δ ~-110 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (C8_8H6_6Br2_2F: ~299.86 g/mol) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>98%) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Storage : In airtight containers at 2–8°C, away from light and oxidizing agents.
  • Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced Research Questions

Q. How does this compound interact with endocrine receptors, and what experimental models validate these effects?

The compound may act as an androgen receptor agonist, similar to TBECH (a structural analog). In vitro assays (e.g., reporter gene assays in HEK293 cells) and in vivo studies (e.g., avian models like American kestrels) demonstrate disrupted thyroxine levels and altered reproductive behaviors. Dose-response curves (0.1–100 µM) and receptor-binding simulations (molecular docking) are used to quantify affinity .

Q. How do discrepancies arise between in vitro and in vivo toxicity data, and how can they be resolved?

Discrepancies often stem from metabolic differences (e.g., hepatic clearance in mammals vs. birds) or bioavailability. Comparative studies using microsomal incubation (e.g., rat S9 fractions) and pharmacokinetic modeling (e.g., PBPK) can reconcile results. For example, in rats, oral LD50_{50} values may differ from cell-based EC50_{50} due to first-pass metabolism .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C, analyzing via GC-MS for debrominated products.
  • Soil Mobility : Column leaching tests with 14^{14}C-labeled compound to measure adsorption coefficients (Koc_{oc}) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify intermediates (e.g., 4-fluorobenzoic acid) .

Q. How can computational modeling predict the compound’s bioaccumulation and toxicity?

  • QSAR Models : Use logP (predicted ~4.17) and topological polar surface area (TPSA) to estimate bioaccumulation potential.
  • Molecular Dynamics Simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What strategies address contradictory data in literature regarding its ecological toxicity?

  • Meta-Analysis : Pool data from standardized assays (e.g., OECD TG 211 for Daphnia magna) to identify confounding variables (e.g., temperature, dissolved organic carbon).
  • Interlaboratory Comparisons : Harmonize protocols (e.g., ISO 11348 for bacterial luminescence inhibition) to reduce variability .

Notes

  • Data Sources : Prioritize peer-reviewed studies over commercial databases. Key references include toxicity assays in Toxicology and Applied Pharmacology and synthesis protocols in Journal of Medicinal Chemistry .
  • Methodological Rigor : Replicate findings across multiple models (e.g., zebrafish, cell lines) to confirm mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(1,2-Dibromoethyl)-4-fluorobenzene
Reactant of Route 2
1-(1,2-Dibromoethyl)-4-fluorobenzene

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